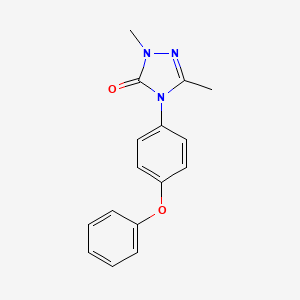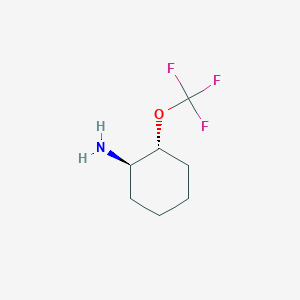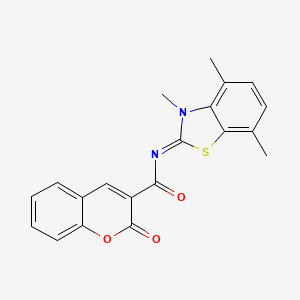![molecular formula C24H31N5 B3005990 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896817-61-1](/img/structure/B3005990.png)
5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic molecule that is likely to possess a complex structure based on the presence of a pyrazolo[1,5-a]pyrimidine core, a tert-butyl group, and a piperazine ring with a 2-methylallyl substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the nucleophilic attack of amines on trichloropyrimidine derivatives to yield a series of 4-piperazinopyrimidines with various substituents . This suggests that the synthesis of 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine could similarly involve a nucleophilic substitution reaction, possibly using a tert-butyl-substituted pyrazolopyrimidine as the starting material and introducing the piperazine and 2-methylallyl groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of related compounds shows that the piperazine ring can adopt a chair conformation, and the dihedral angles between the pyrimidine ring and other substituents can vary, affecting the overall three-dimensional shape of the molecule . For the compound of interest, the presence of a phenyl group and the pyrazolo[1,5-a]pyrimidine core would likely contribute to the rigidity and planarity of the structure, potentially influencing its biological interactions.
Chemical Reactions Analysis
While the specific chemical reactions of 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine are not detailed in the provided papers, the pharmacological properties of similar compounds suggest that they may undergo interactions with biological targets such as receptors or enzymes . The presence of a piperazine ring is often associated with neurological effects, indicating that the compound could participate in reactions within the central nervous system.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds include crystallization in specific crystal systems and space groups, as well as the formation of intermolecular interactions such as hydrogen bonds and π-π stacking . These properties are crucial for the solubility, stability, and overall behavior of the compound in different environments. The tert-butyl group is known to impart steric bulk, which can influence the compound's reactivity and physical properties.
Mécanisme D'action
Target of Action
It is mentioned that this compound is a heterobifunctional crosslinker useful for the development of protac degraders . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a critical cellular process responsible for protein degradation . By tagging specific proteins for degradation, it can modulate the levels of these proteins in the cell, potentially altering various downstream cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific protein targets that it degrades. By modulating the levels of these proteins, the compound could potentially influence a wide range of cellular processes, from signal transduction and gene expression to cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the formation of the ternary complex with the target protein and E3 ligase could be affected by these factors . Additionally, the compound’s stability and solubility could be influenced by the pH and temperature of its environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-tert-butyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5/c1-18(2)17-27-11-13-28(14-12-27)22-15-21(24(3,4)5)26-23-20(16-25-29(22)23)19-9-7-6-8-10-19/h6-10,15-16H,1,11-14,17H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVSRKCDKQOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)

![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)


![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)

![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)

